molecular formula C22H18N4O2S3 B14797934 N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3-phenyl-1,2-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3-phenyl-1,2-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B14797934
M. Wt: 466.6 g/mol
InChI Key: KGXNVUFZPPOAQG-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3-phenyl-1,2-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at position 4. This scaffold is linked via a sulfanyl-acetamide bridge to a thieno[3,2-d]pyrimidin-4-one ring bearing a phenyl substituent at position 5. The compound’s structure integrates multiple pharmacophoric motifs:

  • Benzothiazole: Known for antimicrobial, anticancer, and anti-inflammatory activities .
  • Thienopyrimidinone: Implicated in kinase inhibition and apoptosis induction .
  • Sulfanyl-acetamide linker: Enhances solubility and modulates electronic properties for target binding .

This compound is synthesized via nucleophilic substitution or carbodiimide-mediated coupling, as seen in analogous benzothiazole-acetamide derivatives .

Properties

Molecular Formula

C22H18N4O2S3

Molecular Weight

466.6 g/mol

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3-phenyl-1,2-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H18N4O2S3/c1-13-7-8-15-17(11-13)31-21(23-15)25-18(27)12-30-22-24-16-9-10-29-19(16)20(28)26(22)14-5-3-2-4-6-14/h2-11,22,24H,12H2,1H3,(H,23,25,27)

InChI Key

KGXNVUFZPPOAQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3NC4=C(C(=O)N3C5=CC=CC=C5)SC=C4

Origin of Product

United States

Comparison with Similar Compounds

Critical Factors :

  • Catalysts : DMAP improves yields in ultrasonication-assisted reactions .
  • Solvents : Polar aprotic solvents (e.g., acetone ) favor nucleophilic substitution.

Anticancer Activity

  • Target Compound: Inhibits kinases (e.g., EGFR, VEGFR) with IC50 values in the nanomolar range .
  • IWP-3 : Blocks Wnt signaling (IC50 = 0.2 µM), suppressing tumor growth in colorectal cancer models .
  • Nitro-Substituted Analogues : Exhibit cytotoxicity against HeLa cells (IC50 = 1.8 µM) via DNA damage .

Anti-Inflammatory Activity

  • Benzothiazole-acetamides : Reduce COX-2 expression by 60–80% at 10 µM .

Physicochemical and Crystallographic Properties

  • Solubility : The 4-fluorophenyl group in IWP-3 enhances aqueous solubility (LogP = 3.2) compared to the target compound (LogP = 4.1) .
  • Hydrogen Bonding : N—H⋯N interactions stabilize crystal packing in dichlorophenyl derivatives .

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